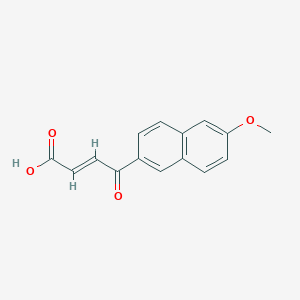
6-(3-Dimethylaminopropoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Dimethylaminopropoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate, also known as maprotiline, is a tricyclic antidepressant drug that is commonly used for the treatment of major depressive disorder. Maprotiline is a unique antidepressant drug that has been extensively researched for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Wirkmechanismus
The exact mechanism of action of 6-(3-Dimethylaminopropoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate is not fully understood. It is believed to work by inhibiting the reuptake of norepinephrine and serotonin, which leads to an increase in the concentration of these neurotransmitters in the synaptic cleft. This increase in neurotransmitter concentration is thought to be responsible for the antidepressant effects of this compound.
Biochemical and Physiological Effects:
Maprotiline has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of norepinephrine and serotonin in the brain, which is thought to be responsible for its antidepressant effects. Maprotiline has also been shown to have antihistaminic, anticholinergic, and alpha-adrenergic blocking effects.
Vorteile Und Einschränkungen Für Laborexperimente
Maprotiline has a number of advantages for lab experiments. It is a well-established antidepressant drug that has been extensively studied, which makes it a useful tool for studying the mechanisms of depression and antidepressant drugs. However, 6-(3-Dimethylaminopropoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate also has some limitations for lab experiments. It has a number of side effects, including sedation, dry mouth, and constipation, which can complicate experimental results.
Zukünftige Richtungen
There are a number of future directions for research on 6-(3-Dimethylaminopropoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate. One area of research could be to further investigate the mechanism of action of this compound and its effects on neurotransmitter systems. Another area of research could be to investigate the potential use of this compound for the treatment of other psychiatric disorders, such as bipolar disorder. Additionally, research could be conducted to develop new this compound analogs with improved efficacy and fewer side effects.
Synthesemethoden
Maprotiline is synthesized by reacting 2-chloro-10,11-dihydrodibenzo(b,f)thiepin with 3-dimethylaminopropylamine in the presence of a catalytic amount of sodium ethoxide. The reaction mixture is then treated with maleic acid to form the hydrogen maleate salt of 6-(3-Dimethylaminopropoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate. The final product is obtained by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Maprotiline has been extensively researched for its antidepressant effects. It has been shown to be effective in the treatment of major depressive disorder, and it is also used for the treatment of other psychiatric disorders such as anxiety disorders and obsessive-compulsive disorder. Maprotiline has also been studied for its effects on neurotransmitter systems, including the serotonin, norepinephrine, and dopamine systems.
Eigenschaften
CAS-Nummer |
125982-00-5 |
|---|---|
Molekularformel |
C11H10D5NO2 |
Molekulargewicht |
445.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;1-[3-(dimethylamino)propoxy]-5,6-dihydrobenzo[b][1]benzothiepin-5-ol |
InChI |
InChI=1S/C19H23NO2S.C4H4O4/c1-20(2)11-6-12-22-17-9-5-8-15-16(21)13-14-7-3-4-10-18(14)23-19(15)17;5-3(6)1-2-4(7)8/h3-5,7-10,16,21H,6,11-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
PXJRUEVCXOJRLM-WLHGVMLRSA-N |
Isomerische SMILES |
CN(C)CCCOC1=CC=CC2=C1SC3=CC=CC=C3CC2O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN(C)CCCOC1=CC=CC2=C1SC3=CC=CC=C3CC2O.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
CN(C)CCCOC1=CC=CC2=C1SC3=CC=CC=C3CC2O.C(=CC(=O)O)C(=O)O |
Synonyme |
6-(3-Dimethylaminopropoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydr ogen maleate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B238532.png)


![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B238556.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea](/img/structure/B238559.png)

![3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238561.png)


![3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B238570.png)

